molecular formula C16H14FN3O3S B12214948 2-(2-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide

2-(2-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No.: B12214948
M. Wt: 347.4 g/mol
InChI Key: CFRJUAMMKONVJN-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenoxy and thiophenyl intermediates, followed by the formation of the oxadiazole ring. The final step involves coupling these intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also involve rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.

    Reduction: This reaction can reduce certain functional groups, such as nitro groups, to amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine. Substitution reactions could introduce new functional groups, such as halogens or alkyl chains.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H14FN3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)butanamide

InChI

InChI=1S/C16H14FN3O3S/c1-2-11(22-12-7-4-3-6-10(12)17)16(21)18-15-14(19-23-20-15)13-8-5-9-24-13/h3-9,11H,2H2,1H3,(H,18,20,21)

InChI Key

CFRJUAMMKONVJN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC=CS2)OC3=CC=CC=C3F

Origin of Product

United States

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